molecular formula C20H20N4O B11175874 2-ethyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

2-ethyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one

Cat. No.: B11175874
M. Wt: 332.4 g/mol
InChI Key: RJHKWVHJFBGIBP-UHFFFAOYSA-N
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Description

2-ethyl-3-phenyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one: is a complex heterocyclic compound with an intriguing structure. Let’s break it down:

    Pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine scaffold: This compound features a fused ring system composed of pyrazole, pyridine, and pyrimidine rings

Preparation Methods

Synthetic Routes

Several synthetic routes exist for the preparation of this compound. Here are some common methods:

  • Multistep Synthesis

    • Start with suitable precursors, such as pyrazole, pyridine, and pyrimidine derivatives.
    • Introduce the necessary substituents (ethyl, phenyl, and propyl groups) at specific positions.
    • Cyclize the intermediate to form the fused ring system.
  • One-Pot Reactions

    • Some efficient methods involve one-pot reactions, combining multiple steps in a single process.

Reaction Conditions

    Cyclization: Typically performed under mild conditions using appropriate catalysts.

    Substitution Reactions: Employ nucleophiles or electrophiles to modify specific positions.

    Reduction/Oxidation: Adjust functional groups as needed.

Industrial Production

While industrial-scale production details may be proprietary, research labs and pharmaceutical companies explore scalable methods for large-scale synthesis.

Chemical Reactions Analysis

Reactions

    Oxidation: Oxidative processes can lead to various functional group modifications.

    Substitution: Substituents can be replaced by other groups.

    Ring Closure: Formation of the pyrazolo[1,5-a]pyrido[3,4-e]pyrimidine core.

Common Reagents

    Hydrazine derivatives: Used for pyrazole ring formation.

    Aryl halides: Employed in substitution reactions.

    Metal catalysts: Facilitate cyclization.

Major Products

The main product is the target compound itself, but variations may arise due to regioselectivity and stereochemistry.

Scientific Research Applications

Chemistry

Biology and Medicine

    Antiproliferative Activity: Inhibits cell growth in cancer cell lines.

    Cell Cycle Alteration: Affects cell division.

    Apoptosis Induction: Promotes programmed cell death.

Industry

    Pharmaceuticals: Potential drug candidates.

    Agrochemicals: May find applications in crop protection.

Mechanism of Action

    CDK2 Inhibition: Interacts with cyclin-dependent kinase 2 (CDK2), disrupting cell cycle progression.

    Apoptosis Pathways: Induces apoptosis via specific molecular pathways.

Comparison with Similar Compounds

    Uniqueness: Highlight its distinct features compared to related compounds.

    Similar Compounds: Explore other pyrazolo[1,5-a]pyrido[3,4-e]pyrimidines.

Properties

Molecular Formula

C20H20N4O

Molecular Weight

332.4 g/mol

IUPAC Name

4-ethyl-5-phenyl-11-propyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H20N4O/c1-3-11-23-12-10-17-15(20(23)25)13-21-19-18(14-8-6-5-7-9-14)16(4-2)22-24(17)19/h5-10,12-13H,3-4,11H2,1-2H3

InChI Key

RJHKWVHJFBGIBP-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC2=C(C1=O)C=NC3=C(C(=NN23)CC)C4=CC=CC=C4

Origin of Product

United States

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